Pentafluorethylphosphonsäure

Übersicht

Beschreibung

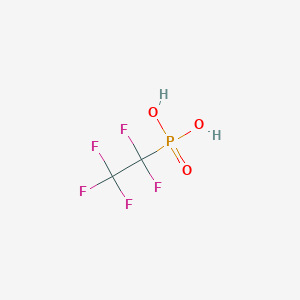

Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P. It is characterized by the presence of a pentafluoroethyl group attached to a phosphonic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Pentafluoroethylphosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Wirkmechanismus

Target of Action

Pentafluoroethylphosphonic acid is a complex compound with a unique structure . More research is needed to identify the primary targets and their roles.

Mode of Action

Some phosphonic acids have been shown to interact directly with fungi, reducing growth and altering fungal metabolism

Biochemical Pathways

Some phosphonic acids have been shown to affect the growth of fungi, suggesting they may interfere with biochemical pathways related to fungal growth . .

Pharmacokinetics

ADME properties are strongly influenced by physicochemical parameters . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . More research is needed in this area.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentafluoroethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl Grignard reagents with phosphorus trichloride or phosphorus tribromide to form pentafluoroethylphosphonous dihalides. These intermediates are then hydrolyzed to yield pentafluoroethylphosphonic acid . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of pentafluoroethylphosphonic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluoroethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the pentafluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentafluoroethylphosphonic acid can yield pentafluoroethylphosphonic anhydride, while reduction can produce pentafluoroethylphosphine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pentafluoroethylphosphonic acid include:

- Trifluoroethylphosphonic acid

- Hexafluoroisopropylphosphonic acid

- Perfluorobutylphosphonic acid

Uniqueness

Pentafluoroethylphosphonic acid is unique due to its pentafluoroethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and inert compounds .

Biologische Aktivität

Pentafluoroethylphosphonic acid (PFEP) is a phosphonic acid derivative that has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEP, including its mechanisms of action, effects on cellular systems, and implications for human health and the environment.

PFEP is characterized by the presence of five fluorine atoms attached to an ethyl group and a phosphonic acid functional group. Its chemical structure can be represented as follows:

This structure contributes to its high stability and persistence in the environment, characteristics that are common among per- and polyfluoroalkyl substances (PFAS).

Research indicates that PFEP may exhibit various biological activities, particularly in relation to its potential endocrine-disrupting effects. The compound is part of a broader class of PFAS, which have been associated with adverse health outcomes due to their ability to interfere with hormonal systems.

Endocrine Disruption

Studies have shown that PFAS, including PFEP, can act as endocrine disruptors. They may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. For instance, exposure to PFAS has been linked to altered thyroid hormone levels and reproductive health problems in both humans and wildlife .

Biological Activity Data

The biological activity of PFEP has been examined in several studies, focusing on its cytotoxicity and potential effects on various cell types. Below is a summary of key findings:

Case Studies

-

Cytotoxic Effects in HepG2 Cells :

A study investigating the cytotoxic effects of PFEP on HepG2 cells found significant cell death at concentrations above 50 µM. The mechanism was attributed to oxidative stress and mitochondrial dysfunction . -

Apoptosis Induction in Mouse Fibroblasts :

Another study reported that PFEP induced apoptosis in mouse embryonic fibroblasts at concentrations starting from 50 µM. This effect was linked to alterations in cellular signaling pathways associated with cell survival . -

Impact on MCF7 Cells :

Research focusing on human breast cancer cells demonstrated that PFEP inhibited cell proliferation at a concentration of 25 µM, suggesting potential anticancer properties that warrant further investigation .

Environmental Impact

The persistence of PFEP in the environment raises concerns about its accumulation in biota and potential intergenerational effects. Studies have documented the widespread presence of PFAS in water sources and food crops, leading to unavoidable human exposure. This exposure has been linked to various health risks, including immune system disruption and increased cancer risk .

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentafluoroethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUDBRTNPGWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(=O)(O)O)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382879 | |

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103305-01-7 | |

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103305-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.